Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate is a complex organic compound notable for its unique bicyclic structure, which includes an oxabicyclo framework. This compound is characterized by the presence of a tert-butyl group and a carbamate functional group, contributing to its chemical properties and potential biological activities. The molecular formula for this compound is , with a molar mass of approximately 241.33 g/mol. Its structural complexity makes it of interest in various fields such as medicinal chemistry and synthetic organic chemistry.
The compound can be synthesized through various methods and has been studied for its biological activities, particularly as an antimicrobial agent. Its unique structural features may enhance its interaction with biological targets, which is crucial for further pharmacological studies.
Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate falls under the category of carbamates, which are esters or salts of carbamic acid. It is specifically classified as a bicyclic compound due to the presence of the oxabicyclo structure within its molecular framework.
The synthesis of tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate can be achieved through several methods, typically involving multi-step organic reactions. Common synthetic pathways include:
The choice of method depends on factors such as desired yield, purity, and the specific starting materials available.
The molecular structure of tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate features:
O=C(OC(C)(C)C)N[C@@H]1C[C@@]2([H])O[C@]([H])2C1
.Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate exhibits significant reactivity due to its functional groups:
The mechanism of action for tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate involves its interaction with biological targets such as enzymes or receptors:
These interactions are crucial for developing new therapeutic agents based on this compound's structure.
The compound should be stored in a cool, dry place away from light to maintain stability and prevent degradation.
Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate has several applications in scientific research:
Its potential applications continue to be explored in various fields due to its interesting reactivity and biological significance.
CAS No.: 109434-24-4
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 75023-40-4